{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine hydrochloride
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Overview
Description
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine hydrochloride is a heterocyclic compound that features a fused pyrrole and imidazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyrrole derivative with an imidazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of a solvent such as dimethylformamide or acetonitrile, and a catalyst like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in various substituted products depending on the nucleophile employed .
Scientific Research Applications
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Pyrrole: A five-membered ring with one nitrogen atom.
Imidazo[1,2-a]pyridine: A fused heterocyclic compound similar to {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine hydrochloride but with a pyridine ring instead of an imidazole ring.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2126159-58-6 |
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Molecular Formula |
C7H12ClN3 |
Molecular Weight |
173.6 |
Purity |
95 |
Origin of Product |
United States |
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